molecular formula C14H13NO3 B1626612 Ethyl 3-oxo-3-(quinolin-2-yl)propanoate CAS No. 96057-59-9

Ethyl 3-oxo-3-(quinolin-2-yl)propanoate

Cat. No. B1626612
CAS RN: 96057-59-9
M. Wt: 243.26 g/mol
InChI Key: MLATUAWHLMZKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-oxo-3-(quinolin-2-yl)propanoate is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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properties

CAS RN

96057-59-9

Product Name

Ethyl 3-oxo-3-(quinolin-2-yl)propanoate

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 3-oxo-3-quinolin-2-ylpropanoate

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)9-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h3-8H,2,9H2,1H3

InChI Key

MLATUAWHLMZKCM-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=NC2=CC=CC=C2C=C1

Canonical SMILES

CCOC(=O)CC(=O)C1=NC2=CC=CC=C2C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl quinaldinate (58.0 g, 0.288 mol), ethyl acetate (42.6 mL, 0.432 mol), and sodium ethoxide (29.4 g, 0.432 mol) in toluene (1 L) was heated at reflux temperature for 2 h. The mixture was neutralized by addition of diluted hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with water and brine, dried over magnesium sulfate, and concentrated. The residue was purified with silica gel column chromatography with 15:1 to 3:1 hexane/ethyl acetate to give 32.34 g of 2-ethoxycarbonylmethylcarbonylquinoline (46%): 1H NMR (270 MHz, CDCl3) δ8.28 (d, 1H, J=8.3 Hz), 8.17 (dd, 1H, J=8.2, 1 Hz), 8.14 (d, 1H, J=8.3 Hz), 7.84 (dd, 1H, J=8.2, 1 Hz), 7.79 (td, 1H, J=8.2, 1 Hz), 7.66 (td, 1H, J=8.2, 1 Hz), 4.36 (s, 2H), 4.22 (q, 2H, J=7.3 Hz), 1.24 (t, 3H, J=7.3 Hz).
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
42.6 mL
Type
reactant
Reaction Step One
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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